molecular formula C7H7N3 B055614 (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile CAS No. 116274-56-7

(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile

Cat. No. B055614
M. Wt: 133.15 g/mol
InChI Key: SMBUDJJPDICOFP-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C7H8N4 and a molecular weight of 136.17 g/mol.

Mechanism Of Action

The mechanism of action of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.

Biochemical And Physiological Effects

(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In addition, it has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is its versatility in various fields, such as in pharmaceuticals, agriculture, and materials science. It is also relatively easy to synthesize using simple and inexpensive starting materials. However, one of the limitations of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile research. In the pharmaceutical industry, it could be further investigated as a potential drug candidate for the treatment of various diseases. In agriculture, it could be studied further as a potential pesticide and herbicide. In materials science, it could be used to synthesize new polymers and materials with unique properties. Further studies on the mechanism of action and the biochemical and physiological effects of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile could also provide valuable insights into its potential applications in various fields.

Synthesis Methods

The synthesis of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-3-butyn-2-ol with imidazole in the presence of a base. The reaction yields (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile as the major product. Another method involves the reaction of 2-methyl-3-butyn-2-ol with imidazole in the presence of an acid catalyst. This method yields a mixture of (Z)- and (E)-isomers of 3-Imidazol-1-yl-2-methylprop-2-enenitrile.

Scientific Research Applications

(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of agriculture, it has been studied as a potential pesticide and herbicide. In addition, it has also been investigated for its potential applications in materials science, such as in the synthesis of new polymers and materials.

properties

CAS RN

116274-56-7

Product Name

(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

(Z)-3-imidazol-1-yl-2-methylprop-2-enenitrile

InChI

InChI=1S/C7H7N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,5-6H,1H3/b7-5-

InChI Key

SMBUDJJPDICOFP-ALCCZGGFSA-N

Isomeric SMILES

C/C(=C/N1C=CN=C1)/C#N

SMILES

CC(=CN1C=CN=C1)C#N

Canonical SMILES

CC(=CN1C=CN=C1)C#N

synonyms

2-Propenenitrile,3-(1H-imidazol-1-yl)-2-methyl-,(Z)-(9CI)

Origin of Product

United States

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